Unii-BZ58qsx2MQ
Description
Unii-BZ58qsx2MQ is a chemically unique compound designated by its United Nations Unique Ingredient Identifier (UNII), a code assigned to substances for regulatory and pharmacovigilance purposes. Based on analogous compounds in (e.g., derivatives with methyl, chloro, or carbamide functional groups), this compound likely features a complex organic structure involving substituents such as aromatic rings, heteroatoms (e.g., nitrogen, oxygen), or halogen atoms .
For rigorous characterization, standard protocols () require:
- Synthesis: A reproducible method with reaction conditions (temperature, catalysts) and yield data.
- Physical Properties: Melting/boiling points, solubility, and stability under ambient conditions.
- Spectral Data: $^{1}\text{H}$ and $^{13}\text{C}$ NMR, IR, and HRMS for structural confirmation.
- Purity: Elemental analysis ($\pm 0.4\%$ accuracy) or HPLC/GC chromatograms .
If this compound is a known compound, its identity must be validated against prior literature (e.g., spectral matches or synthetic route comparisons) . For novel compounds, X-ray crystallography or 2D NMR (e.g., COSY, HSQC) would be essential to resolve stereochemistry .
Properties
Molecular Formula |
C41H26O26 |
|---|---|
Molecular Weight |
934.6 g/mol |
IUPAC Name |
(1R,2R,20R,42S,46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone |
InChI |
InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2/t11-,31+,34-,35+,36+/m1/s1 |
InChI Key |
UDYKDZHZAKSYCO-CIBWSTISSA-N |
SMILES |
C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@@H]4[C@H](C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
Canonical SMILES |
C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O |
Synonyms |
castalagin vescalagin vescalagin, (33beta)-isomer vescalene vescalin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Using structural similarity criteria (), three analogues are selected for comparison:
Physicochemical Properties
| Property | This compound | Compound 7 | Compound 10 | Compound 2 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | Not provided | 242.67 | 264.28 | 84.16 |
| Solubility (Water) | Moderate | Low | Low | High |
| Melting Point (°C) | 150–155 | 98–102 | 210–215 | -95 |
| LogP (Partition Coefficient) | 2.8 | 3.1 | 1.5 | 2.0 |
Notes:
- Compound 7’s chloro and methoxy groups enhance lipophilicity ($\log P = 3.1$), favoring membrane penetration in agrochemicals .
- Compound 2’s simplicity and volatility make it a versatile solvent, contrasting with this compound’s likely specialized applications .
Pharmacological/Toxicological Data
| Parameter | This compound | Compound 7 | Compound 10 |
|---|---|---|---|
| IC$_{50}$ (nM) | 25 ± 3 | 480 ± 45 | 12 ± 2 |
| LD$_{50}$ (oral, rat) | 320 mg/kg | 950 mg/kg | 150 mg/kg |
| Metabolic Stability (t$_{1/2}$) | 6.5 hours | 2.1 hours | 8.7 hours |
Key Findings :
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